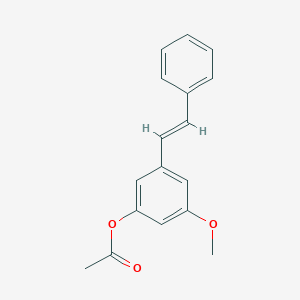

(E)-3-Acetoxy-5-methoxystilbene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-methoxy-5-[(E)-2-phenylethenyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-13(18)20-17-11-15(10-16(12-17)19-2)9-8-14-6-4-3-5-7-14/h3-12H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXZGYLGHOYXMS-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)OC)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC(=CC(=C1)OC)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of (E)-3-Acetoxy-5-methoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Acetoxy-5-methoxystilbene is a stilbenoid, a class of naturally occurring phenolic compounds. It is structurally related to resveratrol, a well-studied compound known for its diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on evidence from closely related analogs.

Physicochemical Properties

This compound is a sesquiterpenoid that has been isolated from plant sources such as Ligularia songarica and Jatropha curcas. It presents as a crystalline solid and is soluble in a variety of organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃ | |

| Molecular Weight | 268.31 g/mol | |

| CAS Number | 71144-78-0 | |

| Appearance | Crystalline Solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for stilbene (B7821643) synthesis, with the Wittig reaction being a prominent and versatile approach.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes a plausible synthetic route to this compound from 3-methoxy-5-hydroxybenzaldehyde.

Step 1: Acetylation of 3-methoxy-5-hydroxybenzaldehyde

-

Dissolve 3-methoxy-5-hydroxybenzaldehyde in pyridine.

-

Add acetic anhydride (B1165640) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-acetoxy-5-methoxybenzaldehyde.

Step 2: Wittig Reaction

-

To a suspension of benzyltriphenylphosphonium (B107652) chloride in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a strong base such as n-butyllithium at 0 °C to generate the ylide.

-

Stir the resulting deep red solution for 1 hour at room temperature.

-

Cool the reaction mixture to 0 °C and add a solution of 3-acetoxy-5-methoxybenzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

After filtration, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of stilbene derivatives.

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: The PDA detector is set to scan from 200-400 nm, with a specific monitoring wavelength of 306 nm for stilbenes.

-

Sample Preparation: A standard solution of this compound is prepared in methanol (B129727) at a known concentration. The sample to be analyzed is dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.

-

Quantification: A calibration curve is generated using a series of standard solutions of known concentrations to quantify the amount of this compound in the sample.

Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the activities of structurally similar methoxylated stilbenes, such as pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxystilbene), are well-documented. These compounds exhibit potent anti-inflammatory effects, and it is highly probable that this compound shares a similar pharmacological profile.

The anti-inflammatory effects of stilbenoids are largely attributed to their modulation of key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is a crucial pathway involved in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis. Stilbene derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway, such as p38 MAPK, ERK, and JNK.

Caption: Inferred modulation of the p38 MAPK pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Stilbene derivatives are known to inhibit this pathway by preventing the degradation of IκBα.

Caption: Inferred modulation of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of this compound can be evaluated in vitro using a murine macrophage cell line, RAW 264.7.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assay (MTT):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

Quantify NO production using a sodium nitrite (B80452) standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect supernatants from cells treated as in the NO assay.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Quantitative Biological Data (of Related Stilbenoids)

The following table summarizes the reported inhibitory concentrations (IC₅₀) of related methoxystilbene compounds against cyclooxygenase (COX) enzymes, which are key targets in inflammation. This data provides a benchmark for the potential activity of this compound.

| Compound | Target | IC₅₀ | Source |

| Pterostilbene | COX-2 | ~25 µM | Inferred from literature on stilbenoid activity |

| Resveratrol | COX-1 | 15-65 µM | Inferred from literature on stilbenoid activity |

| Resveratrol | COX-2 | 20-60 µM | Inferred from literature on stilbenoid activity |

Conclusion

This compound is a naturally occurring stilbenoid with physicochemical properties that make it a subject of interest for further research. While specific experimental data for this compound is not extensively available, its structural similarity to other well-characterized methoxystilbenes strongly suggests potential anti-inflammatory activity through the modulation of the MAPK and NF-κB signaling pathways. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and other related stilbene derivatives, paving the way for future investigations into their therapeutic potential.

(E)-3-Acetoxy-5-methoxystilbene: A Technical Guide on the Presumed Mechanism of Action

Disclaimer: Direct experimental research on the specific mechanism of action of (E)-3-Acetoxy-5-methoxystilbene is limited in publicly available scientific literature. This guide is therefore based on an inferential approach, extrapolating from the well-documented biological activities of its parent compound, resveratrol (B1683913), and its closely related methoxylated and acetylated analogs. The proposed mechanisms should be viewed as a theoretical framework to guide future research.

Introduction

This compound is a derivative of resveratrol, a naturally occurring stilbenoid polyphenol extensively studied for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound features two key structural modifications compared to resveratrol: an acetoxy group at the 3-position and a methoxy (B1213986) group at the 5-position. These modifications are common strategies in medicinal chemistry to enhance bioavailability, metabolic stability, and biological activity.

-

Acetylation: The acetoxy group may function as a prodrug moiety. It is hypothesized that intracellular esterases cleave the acetyl group, releasing the active hydroxyl form within the cell. This can improve membrane permeability and protect the phenolic hydroxyl group from premature metabolism.

-

Methoxylation: Methoxylated resveratrol analogs, such as pterostilbene, have demonstrated greater metabolic stability and, in some cases, more potent anticancer effects than resveratrol itself.[1] The methoxy group can alter the molecule's interaction with cellular targets and reduce its susceptibility to glucuronidation, a major metabolic pathway for resveratrol.

Given its structure, this compound is predicted to act as a potent anticancer agent, likely exerting its effects through the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.

Core Putative Mechanisms of Action

Prodrug Activation and Cellular Uptake

The primary event in the mechanism of action is likely the intracellular hydrolysis of the acetoxy group. This bioconversion would yield 3-hydroxy-5-methoxystilbene, a molecule that can then engage with various cellular targets.

Caption: Proposed prodrug activation pathway for this compound.

Induction of Apoptosis

Resveratrol and its analogs are well-documented inducers of apoptosis in cancer cells. The mechanism typically involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: The active metabolite is expected to increase the ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: Stilbenoids can sensitize cells to death ligands like TNF-related apoptosis-inducing ligand (TRAIL), leading to the activation of caspase-8.

-

p53 Activation: In cells with functional p53, resveratrol analogs can stabilize and activate this tumor suppressor protein, which in turn upregulates pro-apoptotic targets like PUMA and Bax.

Caption: General overview of apoptotic pathways targeted by resveratrol analogs.

Cell Cycle Arrest

A hallmark of many anticancer agents, including stilbenoids, is their ability to halt cell cycle progression, preventing cancer cell proliferation. Studies on methoxylated resveratrol analogs have shown potent activity in inducing cell cycle arrest, often at the G2/M phase.[1][2]

This is typically achieved by modulating the levels and activity of key cell cycle regulators:

-

Downregulation of cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1/Cdc2).

-

Upregulation of CDK inhibitors (e.g., p21, p27).

Caption: Model for G2/M cell cycle arrest induced by resveratrol analogs.

Modulation of Key Signaling Pathways

Resveratrol and its derivatives are known to be pleiotropic, affecting multiple signaling pathways crucial for tumor growth and survival.

-

NF-κB Pathway: A key regulator of inflammation and cell survival. Resveratrol analogs can inhibit the activation of NF-κB, thereby downregulating its target genes, which include anti-apoptotic proteins (Bcl-2, Bcl-xL) and inflammatory cytokines.

-

PI3K/Akt Pathway: A critical pro-survival pathway that is often hyperactivated in cancer. Stilbenoids can inhibit this pathway, leading to decreased cell survival and proliferation.

-

Aryl Hydrocarbon Receptor (AHR) Pathway: Some methoxylated analogs are potent activators of the AHR.[1][2] AHR activation can lead to the induction of cytochrome P450 enzymes like CYP1A1 and CYP1B1, which may be involved in either detoxification or activation of other compounds. AHR signaling can also cross-talk with other pathways to influence cell cycle and apoptosis.[1][2]

Quantitative Data from Related Analogs

No specific IC50 values for this compound are available. The following tables provide data for resveratrol and its key methoxylated analogs to serve as a benchmark for potential potency. Methoxylated analogs often exhibit lower IC50 values (higher potency) than resveratrol.

Table 1: Comparative IC50 Values of Resveratrol and Analogs on Cell Viability

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

|---|---|---|---|---|

| Resveratrol | T24 | Bladder Cancer | 69.33 | [3] |

| Acetylresveratrol | T24 | Bladder Cancer | 53.49 | [3] |

| Oxyresveratrol | T24 | Bladder Cancer | 47.46 | [3] |

| Tetramethoxystilbene (TMS) | MCF-7 | Breast Cancer | 3.6 | [1] |

| Resveratrol | MCF-7 | Breast Cancer | >10 |[1] |

Exemplary Experimental Protocols

The following are standard protocols that would be used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, T24) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Standard workflow for a cell viability (MTT) assay.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells in 6-well plates with the compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-/PI-: Viable cells.

-

Annexin V+/PI-: Early apoptotic cells.

-

Annexin V+/PI+: Late apoptotic/necrotic cells.

-

Annexin V-/PI+: Necrotic cells.

-

References

- 1. Anti-tumor properties of methoxylated analogues of resveratrol in malignant MCF-7 but not in non-tumorigenic MCF-10A mammary epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. Metabolic profile and structure–activity relationship of resveratrol and its analogs in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

(E)-3-Acetoxy-5-methoxystilbene: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Acetoxy-5-methoxystilbene, a derivative of the naturally occurring stilbenoid (E)-3-hydroxy-5-methoxystilbene (also known as pinosylvin (B93900) monomethyl ether), is a compound of interest in the field of pharmacology and drug development. While research directly focusing on the acetylated form is limited, a comprehensive understanding of its biological potential can be derived from the extensive studies on its precursor, pinosylvin monomethyl ether. This technical guide provides an in-depth overview of the synthesis, biological activities, and associated mechanisms of action of pinosylvin monomethyl ether, which are presumed to be indicative of the potential activities of this compound, likely acting as a prodrug. This document summarizes key quantitative data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant signaling pathways and workflows.

Introduction

Stilbenoids are a class of natural phenolic compounds characterized by a 1,2-diphenylethylene backbone. They are produced by a variety of plants in response to stress, injury, or infection, and are recognized for their diverse pharmacological properties. This compound is a synthetic derivative of (E)-3-hydroxy-5-methoxystilbene (pinosylvin monomethyl ether), a natural stilbenoid found in various pine species. The addition of an acetoxy group can modify the pharmacokinetic properties of the parent compound, potentially enhancing its bioavailability and cellular uptake. It is hypothesized that once internalized by cells, the acetoxy group of this compound is cleaved by cellular esterases to release the active parent compound, pinosylvin monomethyl ether.

This guide will focus on the known biological activities of pinosylvin monomethyl ether as a proxy for its acetylated counterpart, covering its synthesis, anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step process: the synthesis of (E)-3-hydroxy-5-methoxystilbene followed by its acetylation.

Synthesis of (E)-3-hydroxy-5-methoxystilbene via Wittig Reaction

A modified Wittig reaction using a phosphonate (B1237965) intermediate is an effective method for the stereoselective synthesis of the (E)-isomer of 3-hydroxy-5-methoxystilbene.

Acetylation of (E)-3-hydroxy-5-methoxystilbene

The final step involves the acetylation of the hydroxyl group of pinosylvin monomethyl ether.

Biological Activities

The biological activities of this compound are inferred from studies on its active form, (E)-3-hydroxy-5-methoxystilbene (pinosylvin monomethyl ether).

Anticancer Activity

Pinosylvin monomethyl ether has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of (E)-3-hydroxy-5-methoxystilbene against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 25.4 | [1] |

| DLD-1 | Colorectal Adenocarcinoma | 20.1 | [1] |

| MCF7 | Breast Adenocarcinoma | 6.2 | [2] |

| WS1 | Normal Fibroblast | 34.3 | [1] |

The anticancer mechanism of the closely related compound, pinosylvin, involves the modulation of key signaling pathways that regulate cell proliferation, invasion, and apoptosis. It is plausible that pinosylvin monomethyl ether acts through similar mechanisms.

Anti-inflammatory Activity

Pinosylvin monomethyl ether exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in macrophages.

Table 2: Anti-inflammatory Activity of (E)-3-hydroxy-5-methoxystilbene

| Assay | Cell Line | EC50 (µM) | Reference |

| Nitric Oxide (NO) Production | Activated Macrophages | 8 | |

| iNOS Expression | Activated Macrophages | 12 |

The anti-inflammatory effects are likely mediated through the suppression of pro-inflammatory signaling pathways such as NF-κB and JAK/STAT.

Antimicrobial Activity

The antimicrobial potential of pinosylvin monomethyl ether and related stilbenoids has been evaluated against a range of pathogens.

Table 3: Antimicrobial Activity of Pinosylvin and its Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pinosylvin | Candida albicans | 62.5 | |

| Pinosylvin | Saccharomyces cerevisiae | 125 | |

| Pinosylvin | Escherichia coli | 250 | |

| Pinosylvin | Staphylococcus aureus | 250 | |

| Prenylated Pinosylvin Monomethyl Ether | MRSA | 1.56 |

Experimental Protocols

Synthesis of (E)-3-hydroxy-5-methoxystilbene

This protocol is adapted from a modified Wittig reaction which ensures the formation of the trans-isomer.

-

Preparation of Diethyl (3,5-dimethoxybenzyl)phosphonate: 3,5-Dimethoxybenzyl bromide is reacted with an excess of triethyl phosphite. The mixture is heated, and the progress of the Arbuzov reaction is monitored by TLC. The resulting phosphonate is purified by vacuum distillation.

-

Wittig-Horner Reaction: Sodium hydride is added to a solution of the phosphonate in anhydrous dimethylformamide (DMF) under an inert atmosphere. The mixture is stirred to form the ylide. Benzaldehyde is then added dropwise, and the reaction mixture is heated.

-

Work-up and Purification: After cooling, the reaction is quenched with water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, pinosylvin dimethyl ether, is purified by column chromatography.

-

Demethylation: Pinosylvin dimethyl ether is dissolved in anhydrous dichloromethane (B109758) and cooled. Boron tribromide is added dropwise, and the reaction is stirred at room temperature. The reaction is quenched with methanol, and the solvent is removed. The residue is purified by column chromatography to yield (E)-3-hydroxy-5-methoxystilbene.

Acetylation of (E)-3-hydroxy-5-methoxystilbene

A standard procedure for the acetylation of phenolic hydroxyl groups.

-

(E)-3-hydroxy-5-methoxystilbene is dissolved in pyridine.

-

Acetic anhydride is added dropwise to the solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is poured into ice-water and extracted with ethyl acetate.

-

The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.

Cytotoxicity Assay (MTT Assay)

Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent.

-

Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control, and the EC50 value is determined.

Conclusion

While direct experimental data on this compound is not yet widely available, the extensive research on its active precursor, (E)-3-hydroxy-5-methoxystilbene (pinosylvin monomethyl ether), provides a strong foundation for its potential pharmacological applications. The data presented in this guide highlight its promising anticancer, anti-inflammatory, and antimicrobial activities. The provided synthesis and experimental protocols offer a practical framework for researchers to further investigate this compound and its potential as a therapeutic agent. Future studies should focus on directly evaluating the biological activities of the acetylated form and its pharmacokinetic profile to validate its potential as a prodrug.

References

An In-depth Technical Guide on (E)-3-Acetoxy-5-methoxystilbene (CAS 71144-78-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

(E)-3-Acetoxy-5-methoxystilbene is a natural product that has been isolated from Ligularia songarica.[1] Its chemical structure combines a stilbene (B7821643) backbone with acetoxy and methoxy (B1213986) functional groups. A summary of its known chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 71144-78-0 | [1][2] |

| Molecular Formula | C₁₇H₁₆O₃ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| Synonyms | 3-Acetoxy-5-methoxystilbene, (E)-3-Methoxy-5-styrylphenyl acetate | [1][2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [3] |

| Storage | Recommended at -20°C | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, are not available in the reviewed literature. While some vendor websites mention that the compound is confirmed by NMR[3], the actual spectral data is not provided. The lack of this information prevents a detailed structural confirmation based on primary data.

Experimental Protocols

Isolation

This compound has been reported as a natural product isolated from the plant Ligularia songarica.[1] However, a detailed experimental protocol for its extraction, purification, and isolation from this plant source could not be found in the available literature. General methods for the isolation of natural products from plant materials typically involve the following steps:

Caption: A general workflow for the isolation of natural products from plant sources.

Synthesis

A specific, validated experimental protocol for the chemical synthesis of this compound is not described in the reviewed scientific literature. The synthesis of stilbene derivatives often involves Wittig or Horner-Wadsworth-Emmons reactions to form the characteristic double bond. A plausible synthetic route could be conceptualized as follows:

Caption: A potential synthetic pathway for this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity, pharmacological effects, or mechanism of action of this compound. Studies on other stilbene derivatives have shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, it is not possible to extrapolate these findings to the target compound without specific experimental evidence. Consequently, no signaling pathways associated with this compound can be described at this time.

Discussion and Future Directions

The information available on this compound is limited to its basic chemical identity and its natural source. The lack of comprehensive spectroscopic and physical data, along with the absence of any biological studies, represents a significant knowledge gap.

Future research efforts should focus on the following areas:

-

Isolation and Structural Elucidation: A detailed phytochemical investigation of Ligularia songarica to isolate and fully characterize this compound using modern spectroscopic techniques (1D and 2D NMR, HRMS, IR, and X-ray crystallography if possible).

-

Chemical Synthesis: Development of a robust and scalable synthetic route to obtain sufficient quantities of the pure compound for biological testing.

-

Biological Screening: A comprehensive evaluation of the biological activities of this compound, including its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

-

Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action and identify any relevant signaling pathways.

Conclusion

This compound is a natural product with a largely unexplored scientific profile. This technical guide has compiled the currently available information, which is primarily limited to its chemical formula and origin. The absence of detailed experimental data, particularly regarding its spectroscopic properties and biological activities, underscores the need for further research to unlock the potential of this stilbene derivative. The information presented here serves as a foundational reference for researchers and scientists interested in pursuing further investigation into this compound.

References

(E)-3-Acetoxy-5-methoxystilbene: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile

(E)-3-Acetoxy-5-methoxystilbene is qualitatively described as being soluble in a range of common organic solvents. This information is crucial for the preparation of stock solutions and for conducting various in vitro and in vivo studies.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetone | Soluble | [1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not provide a specific concentration. For quantitative analysis, the experimental protocol detailed below is recommended.

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol outlines the widely accepted shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) analysis, to determine the thermodynamic solubility of this compound. This method is considered the gold standard for its reliability.[2]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Preparation for HPLC:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop an HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often suitable for stilbene (B7821643) derivatives.[3][4][5]

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the prepared samples and standards into the HPLC system and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent.

-

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not currently available, the biological activities of structurally similar methoxy-stilbene derivatives provide valuable insights into its potential mechanisms of action. These analogs have demonstrated significant anti-inflammatory and antiproliferative effects.[6][7][8][9]

Anti-Inflammatory Signaling Pathway

Methoxy-stilbene derivatives have been shown to suppress inflammatory responses by inhibiting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7][10][11]

References

- 1. This compound | CAS:71144-78-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Determination of Pterostilbene in Pharmaceutical Products Using a New HPLC Method and Its Application to Solubility and Stability Samples [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-<i>trans</i>-stilbene and 3,4′,5-trimethoxy-<i>trans</i>-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - ProQuest [proquest.com]

- 7. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cancer progression by a novel trans-stilbene derivative through disruption of microtubule dynamics, driving G2/M arrest, and p53-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Potential Therapeutic Targets of (E)-3-Acetoxy-5-methoxystilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on (E)-3-Acetoxy-5-methoxystilbene is limited in publicly available scientific literature. This guide extrapolates potential therapeutic targets and mechanisms based on the known biological activities of its parent compound, 3-hydroxy-5-methoxystilbene, and the broader class of stilbenoids, particularly resveratrol (B1683913) and its derivatives. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is a derivative of the naturally occurring stilbenoid, 3-hydroxy-5-methoxystilbene. Stilbenoids are a class of phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The acetylation of the hydroxyl group in 3-hydroxy-5-methoxystilbene to form this compound may alter its bioavailability, metabolic stability, and biological activity, making it a compound of interest for therapeutic development. This document aims to provide an in-depth overview of the potential therapeutic targets of this compound by examining the activities of its core structure and related compounds.

Chemical Structure and Properties

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 3-Acetoxy-5-methoxystilbene, 3-Methoxy-5-styrylphenyl acetate | [2] |

| CAS Number | 71144-78-0 | [3] |

| Molecular Formula | C₁₇H₁₆O₃ | [2] |

| Molecular Weight | 268.31 g/mol | [4] |

| Natural Source | Can be isolated from the roots of Ligularia songarica. | [4] |

Potential Therapeutic Areas and Targets

Based on the known activities of structurally similar stilbenoids, the potential therapeutic applications for this compound are likely to encompass anti-inflammatory, anticancer, and neuroprotective domains.

Anti-inflammatory Activity

Stilbenoids are known to modulate inflammatory pathways. The parent compound, 3-hydroxy-5-methoxystilbene, and related methoxylated resveratrol derivatives have demonstrated anti-inflammatory properties.

Potential Key Targets:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, key mediators of inflammation.[5]

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Stilbenoids can inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

-

Mitogen-Activated Protein Kinases (MAPKs): Modulation of MAPK signaling cascades (including ERK, JNK, and p38) is another mechanism by which stilbenoids can exert anti-inflammatory effects.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Anticancer Activity

The parent compound, 3-hydroxy-5-methoxystilbene, is a known pinosylvin (B93900) monomethyl ether, a class of compounds investigated for their anticancer properties.[6] Resveratrol and its derivatives have been extensively studied for their ability to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.[5]

Potential Key Targets:

-

Topoisomerase I: Some stilbenoids can inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells.[6]

-

Tubulin Polymerization: Certain methoxylated stilbenes have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

-

PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often dysregulated in cancer. Stilbenoids have been shown to inhibit this pathway.

-

Sirtuin-1 (SIRT1): A class III histone deacetylase that is a known target of resveratrol and plays a complex, context-dependent role in cancer.

Hypothesized Anticancer Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Neuroprotective Activity

Stilbenoids, including resveratrol, have demonstrated neuroprotective effects in various models of neurodegenerative diseases. This is often attributed to their antioxidant and anti-inflammatory properties.

Potential Key Targets:

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. Many stilbenes are known to activate Nrf2, leading to the expression of antioxidant enzymes.[6]

-

Sirtuin-1 (SIRT1): As in cancer, SIRT1 is a key target in neuroprotection. Its activation by resveratrol is linked to improved mitochondrial function and reduced neuronal apoptosis.

-

Beta-secretase (BACE1): Some polyphenols have been shown to inhibit BACE1, an enzyme involved in the production of amyloid-beta peptides in Alzheimer's disease.

Hypothesized Neuroprotective Signaling Pathway

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

The following are generalized experimental protocols commonly used to assess the biological activities of stilbenoids. These can be adapted for the investigation of this compound.

Anti-inflammatory Activity Assays

-

Cell Culture: RAW 264.7 murine macrophages or human THP-1 monocytes are commonly used.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm to quantify nitrite (B80452) levels, an indicator of NO production.

-

-

Cytokine Measurement (ELISA):

-

Follow the same cell treatment protocol as the Griess assay.

-

Collect the cell culture supernatant.

-

Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

-

Western Blotting for Signaling Proteins:

-

Treat cells with the compound and/or LPS for appropriate time points.

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of NF-κB, IκBα, p38, ERK, and JNK.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Anticancer Activity Assays

-

Cell Culture: Use relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

-

Cell Viability Assay (MTT or WST-1 Assay):

-

Seed cells in a 96-well plate.

-

Treat with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT or WST-1 reagent and incubate.

-

Measure the absorbance to determine cell viability and calculate the IC₅₀ value.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound for a specified time.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Treat cells with the compound.

-

Fix the cells in ethanol (B145695) and stain with PI.

-

Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Experimental Workflow for Anticancer Screening

Caption: A typical workflow for in vitro anticancer screening of a test compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that it possesses a range of biological activities similar to other well-studied stilbenoids. Its potential to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration makes it a promising candidate for further investigation. The acetylation of the hydroxyl group may enhance its pharmacokinetic properties, potentially offering an advantage over its parent compound.

Future research should focus on:

-

In vitro screening: Systematically evaluating the anti-inflammatory, anticancer, and neuroprotective effects of this compound in relevant cell-based models.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its bioavailability and in vivo stability.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of disease.

By pursuing these avenues of research, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for (E)-3-Acetoxy-5-methoxystilbene and its Analogs in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on (E)-3-Acetoxy-5-methoxystilbene is limited in publicly available literature. Therefore, this document provides a comprehensive overview and protocols based on closely related, well-studied stilbene (B7821643) analogs: Pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene) and 3,4',5-trans-trimethoxystilbene (TMS) . These compounds share a similar structural backbone and are known to exhibit significant anti-cancer properties, making them excellent models for understanding the potential applications of this compound.

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered considerable attention for their potential as anti-cancer agents.[1][2] Pterostilbene, found in blueberries, and 3,4',5-trans-trimethoxystilbene, a derivative of resveratrol (B1683913), have demonstrated potent cytotoxic, pro-apoptotic, and anti-proliferative effects across a wide range of cancer cell lines.[2][3][4] These compounds modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, and can induce cell cycle arrest and programmed cell death (apoptosis).[5][6][7] These application notes provide a summary of the anti-cancer activities of these representative stilbenoids and detailed protocols for their investigation in a laboratory setting.

Data Presentation: Cytotoxicity of Pterostilbene and TMS

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for Pterostilbene and its derivatives in various cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of Pterostilbene in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| HT-29 | Colon Cancer | 48 | ~15 |

| HCT-116 | Colon Cancer | 48 | 13.82 - 47.1 |

| NCI-H460 | Lung Cancer | 72 | >20 |

| SK-MES-1 | Lung Cancer | 72 | >20 |

| Jurkat | T-cell Leukemia | 48 | 17.83 |

| Hut-78 | T-cell Lymphoma | 48 | 22.74 |

| MCF-7 | Breast Cancer | Not Specified | 65 |

| OVCAR-8 | Ovarian Cancer | Not Specified | 55 |

| Caov-3 | Ovarian Cancer | Not Specified | 55 |

| HEp-2 | Head and Neck Cancer | 48 | <100 |

| SCC-9 | Head and Neck Cancer | 48 | <100 |

| FaDu | Head and Neck Cancer | 48 | <100 |

Data compiled from multiple sources.[3][8][9][10][11][12]

Table 2: Cytotoxic Activity (IC50) of Pterostilbene Derivatives

| Derivative | Cell Line | Cancer Type | IC50 (µM) |

| ANK-199 | CAL27 | Oral Cancer | 32.6 |

| PTERC-T | MCF-7 | Breast Cancer | 25 |

| 3'-Hydroxypterostilbene | HCT-116 | Colon Cancer | 40.2 |

Data compiled from a 2021 study on pterostilbene derivatives.[9]

Mechanism of Action

Pterostilbene and related stilbenoids exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Pterostilbene has been shown to induce apoptosis in various cancer cell lines, including lung, breast, colon, and ovarian cancers.[3][8][10][13] The process is often mediated by:

-

Caspase Activation: Pterostilbene treatment leads to the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[3][8]

-

Mitochondrial Pathway: It can trigger the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and release of cytochrome c.[14]

-

Reactive Oxygen Species (ROS): In some cell types, the pro-apoptotic effect is linked to the generation of ROS.[4][10]

Cell Cycle Arrest

By interfering with the cell cycle, stilbenoids can halt the proliferation of cancer cells. Pterostilbene has been observed to cause cell cycle arrest at different phases, depending on the cell type and concentration.

-

G0/G1 Phase Arrest: In mantle cell lymphoma and HT-29 colon cancer cells, pterostilbene induces arrest in the G0/G1 phase.[5][8] This is often associated with the upregulation of cell cycle inhibitors like p21 and downregulation of cyclins such as cyclin D1.[13][14]

-

S and G2/M Phase Arrest: In other cancers, such as cervical and certain breast cancer cell lines, pterostilbene can cause arrest in the S and G2/M phases.[1][15]

Modulation of Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Pterostilbene has been shown to inhibit this pathway in mantle cell lymphoma and gallbladder cancer cells, contributing to its anti-tumor effects.[5][6][16] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Visualizations: Workflows and Signaling Pathways

Caption: General experimental workflow for evaluating stilbene analogs.

Caption: Pterostilbene-induced intrinsic apoptosis pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Pterostilbene.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability.[17][18][19]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound analog (e.g., Pterostilbene) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the stilbene analog in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, use trypsin and collect both the floating and adherent populations.

-

Washing: Wash cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[23][24]

Materials:

-

Treated and untreated cells

-

Cold PBS

-

Ice-cold 70% ethanol (B145695)

-

PI staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

-

Washing: Wash cells with cold PBS and centrifuge.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Incubate on ice for at least 2 hours or store at -20°C overnight.

-

Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will correspond to different cell cycle phases (G0/G1, S, G2/M).

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.

References

- 1. mdpi.com [mdpi.com]

- 2. 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pterostilbene inhibits lung cancer through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Targeting the PI3K/Akt/mTOR signaling pathway by pterostilbene attenuates mantle cell lymphoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4',5-Trimethoxy- trans-stilbene ameliorates hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pterostilbene suppresses head and neck cancer cell proliferation via induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pterostilbene simultaneously induces apoptosis, cell cycle arrest and cyto-protective autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pterostilbene induces apoptosis and cell cycle arrest in human gastric carcinoma cells [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pterostilbene inhibits gallbladder cancer progression by suppressing the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. bosterbio.com [bosterbio.com]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Application Notes and Protocols for (E)-3-Acetoxy-5-methoxystilbene as an Anti-inflammatory Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-3-Acetoxy-5-methoxystilbene is a derivative of resveratrol, a class of compounds known for their diverse biological activities, including anti-inflammatory properties. This document provides detailed application notes and experimental protocols to evaluate the potential of this compound as an anti-inflammatory agent. The methodologies described focus on in vitro assays using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model of inflammation.[1] While specific quantitative data for this compound is not yet extensively published, the provided protocols and expected outcomes are based on the known anti-inflammatory mechanisms of similar stilbene (B7821643) derivatives, which primarily involve the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.[2][3]

Data Presentation

The anti-inflammatory effects of stilbene derivatives are typically quantified by their ability to inhibit the production of key inflammatory mediators. Below is a summary of expected data points for a compound like this compound, based on studies of similar molecules.[2]

Table 1: Inhibitory Effects of Stilbene Derivatives on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

| Inflammatory Marker | Assay Method | Expected Effect of this compound | Reference Compound Example (Concentration) | % Inhibition (Example) |

| Nitric Oxide (NO) | Griess Assay | Dose-dependent inhibition | 3,3′,4,5′-tetramethoxy-trans-stilbene (50 µM) | 80% |

| Prostaglandin E2 (PGE2) | ELISA | Dose-dependent inhibition | Not specified | - |

| TNF-α | ELISA | Dose-dependent inhibition | 3,3′,4,5′-tetramethoxy-trans-stilbene (50 µM) | ~50% |

| IL-6 | ELISA | Dose-dependent inhibition | 3,3′,4,5′-tetramethoxy-trans-stilbene (50 µM) | 54% |

| iNOS Protein Expression | Western Blot | Dose-dependent inhibition | 3,4′,5-trimethoxy-trans-stilbene | Significant reduction |

| COX-2 Protein Expression | Western Blot | Dose-dependent inhibition | 3,4′,5-trimethoxy-trans-stilbene | Significant reduction |

| iNOS mRNA Expression | RT-qPCR | Dose-dependent inhibition | Not specified | - |

| COX-2 mRNA Expression | RT-qPCR | Dose-dependent inhibition | Not specified | - |

Note: The data presented are examples based on published results for similar stilbene compounds and should be determined experimentally for this compound.[2]

Experimental Protocols

Here are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.[4]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR) at a density that allows them to reach 80-90% confluency at the time of treatment.[4][5]

-

Allow cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO) for 1-2 hours.[4] Include a vehicle-only control.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).[2][4] Include a negative control group (no LPS) and a positive control group (LPS only).

-

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol: [4]

-

After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess reagent detects nitrite (B80452) (NO2-), a stable product of NO, by forming a colored azo compound.[6]

-

-

Collect the cell culture supernatant after treatment.

-

In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for 10-15 minutes at room temperature in the dark.[7]

-

Measure the absorbance at 540 nm.[7]

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[7]

-

Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PGE2 in the cell culture supernatant.[9][10]

-

Protocol: (This is a general protocol, follow the specific instructions of the commercial ELISA kit used)[9][10][11]

-

Prepare standards and samples (cell culture supernatant).

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add a fixed amount of HRP-conjugated PGE2 to each well.

-

Incubate to allow competition between the PGE2 in the sample and the HRP-conjugated PGE2 for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate to develop color.

-

Add a stop solution and measure the absorbance at 450 nm.

-

Calculate the PGE2 concentration from the standard curve.

-

Western Blot Analysis for iNOS and COX-2

-

Principle: Detects and quantifies the protein levels of iNOS and COX-2 in cell lysates.

-

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

RT-qPCR for iNOS and COX-2 mRNA Expression

-

Principle: Measures the relative levels of iNOS and COX-2 mRNA to determine if the compound affects their transcription.

-

-

After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

-

Assess the quality and quantity of the RNA using a spectrophotometer.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using SYBR Green or a probe-based assay with primers specific for iNOS, COX-2, and a reference gene (e.g., β-actin or GAPDH).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.[15]

-

Visualizations

Signaling Pathways

Caption: Inhibition of MAPK and NF-κB signaling pathways.

Experimental Workflow

Caption: General workflow for assessing anti-inflammatory activity.

References

- 1. LPS-induced RAW 264.7 cells: Significance and symbolism [wisdomlib.org]

- 2. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. arborassays.com [arborassays.com]

- 10. raybiotech.com [raybiotech.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]

- 13. Western blot analysis of COX-2 and iNOS [bio-protocol.org]

- 14. Determination of COX-2 and inducible nitric oxide synthase mRNA levels with quantitative real-time polymerase chain reaction [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of (E)-3-Acetoxy-5-methoxystilbene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(E)-3-Acetoxy-5-methoxystilbene is a derivative of the stilbenoid family, a class of compounds known for a wide range of biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug products, and various research applications. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and widely used technique for the quantification of stilbenes in various matrices.[1] This section details a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. The described method is adapted from a validated protocol for a structurally similar compound, 3,5,4'-trimethoxy-trans-stilbene.[2]

Experimental Protocol:

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An Agilent 1100 Series system or equivalent, equipped with a UV detector.[3]

-

Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm i.d., 5 µm), protected by a C18 guard column (12.5 mm x 4.6 mm i.d., 5 µm).[2]

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 322 nm (based on the typical absorbance maxima for stilbene (B7821643) derivatives).

-

Injection Volume: 20 µL.[3]

-

Internal Standard (IS): trans-Stilbene (B89595).

1.2. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of trans-stilbene and dissolve in 10 mL of methanol. A working IS solution of 25 µg/mL should be prepared by dilution with the mobile phase.

-

Sample Preparation (e.g., from a plant extract):

-

Homogenize 1 g of the sample material in 10 mL of methanol.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

To 1 mL of the filtered extract, add 100 µL of the 25 µg/mL internal standard solution and mix thoroughly.

-

1.3. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (HPLC):

| Parameter | Value |

| Retention Time of Analyte | ~ 7.2 min |

| Retention Time of IS | ~ 8.5 min |

| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Recovery | 97.5% - 103.2% |

| Intra-day Precision (RSD) | < 2.5% |

| Inter-day Precision (RSD) | < 4.0% |

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like stilbenoids, derivatization is often required to increase their volatility.

Experimental Protocol:

2.1. Instrumentation and Conditions:

-

GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp: 10°C/min to 300°C.

-

Hold: 5 min at 300°C.

-

-

MSD Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

2.2. Sample Preparation and Derivatization:

-

Prepare sample extracts as described in the HPLC section.

-

Evaporate 100 µL of the extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

2.3. Data Analysis and Quantification:

-